2-(Oxan-2-yl)ethyl methanesulfonate

説明

Synthesis Analysis

While specific synthesis methods for 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that water-soluble compounds were obtained by reactions between the corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate . These compounds were isolated as air-stable solids .Molecular Structure Analysis

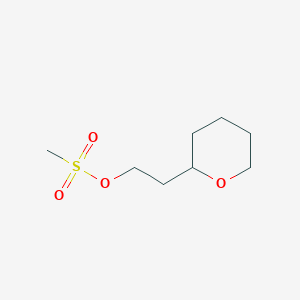

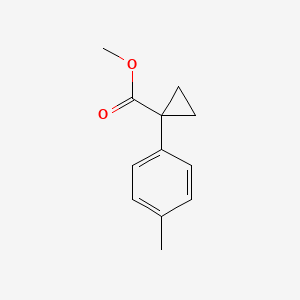

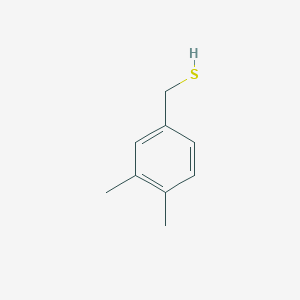

The molecular formula of 2-(Oxan-2-yl)ethyl methanesulfonate is C8H16O4S . Its molecular weight is 208.28 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that it is used as an ethylating agent. Ethylating agents are known to react with nucleophiles such as hydroxy, amino, and sulfhydryl groups in model and biological materials .科学的研究の応用

-

Plant Development and Abiotic Stress Tolerance Research

- EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

- It’s used in the field of plant development and abiotic stress tolerance research .

- The application involves reviewing mutation types, mutagenesis site, mutagen concentration, mutagenesis duration, and the identification and characterization of mutations responsible for altered stress tolerance responses .

-

- EMS is the most commonly used chemical mutagen in experimental genetics .

- It produces random mutations in genetic material by nucleotide substitution .

- In Drosophila melanogaster males, EMS was used to induce mutations affecting nine quantitative traits including developmental time, viability, fecundity, longevity, metabolic rate, motility, body weight, and abdominal and sternopleural bristle numbers .

-

- EMS is currently being used in plant breeding to increase genetic variability in genes of agronomic interest .

- It primarily causes single base point mutations by inducing guanine alkylation, resulting in GC to AT transitions .

- In vitro mutagenesis, coupled with in vitro regeneration procedure, can offer a wide variety of plant materials for mutagenesis .

-

- EMS is used in mutation breeding which offers a relatively quick method for crop improvement .

- It provides variation for selective breeding programs and functional gene studies .

- Changes in the phenotypic expression of somaclonal variants were reported, involving morphology, production of secondary metabolites, changes in metabolic routes of resistance, tolerance to stress, increased seed yield, among others .

-

Studies on Plant Abiotic Stress Tolerance and Development

- EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

- This review focuses on the application of contemporary EMS mutagenesis in the field of plant development and abiotic stress tolerance research .

- The application of EMS mutation breeding combined with genetic engineering in future plant breeding and fundamental research was also discussed .

-

- EMS produces random mutations in genetic material by nucleotide substitution .

- It can induce mutations at a rate of 5x10^−4 to 5x10^−2 per gene without substantial killing .

- A typical EMS mutagenesis experiment of the model organism C. elegans, corresponds to a raw mutation rate of 7x10^−6 mutations per G/C base pair, or about 250 mutations within an originally mutagenized gamete .

-

Enhancing Morpho-Agronomic Traits in Rice

- More than 800 novel mutant types of rice (Oryza sativa L.) have been developed through the successful application of numerous mutagenic agents .

- Among a wide variety of chemical mutagens, EMS is the alkylating agent that is most commonly employed in crop plants because it frequently induces nucleotide substitutions .

-

Studies on Plant Abiotic Stress Tolerance and Development

- EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

- This review focuses on the application of contemporary EMS mutagenesis in the field of plant development and abiotic stress tolerance research .

- The application of EMS mutation breeding combined with genetic engineering in future plant breeding and fundamental research was also discussed .

-

- EMS produces random mutations in genetic material by nucleotide substitution .

- It can induce mutations at a rate of 5x10^−4 to 5x10^−2 per gene without substantial killing .

- A typical EMS mutagenesis experiment of the model organism C. elegans, corresponds to a raw mutation rate of 7x10^−6 mutations per G/C base pair, or about 250 mutations within an originally mutagenized gamete .

-

Enhancing Morpho-Agronomic Traits in Rice

- More than 800 novel mutant types of rice (Oryza sativa L.) have been developed through the successful application of numerous mutagenic agents .

- Among a wide variety of chemical mutagens, EMS is the alkylating agent that is most commonly employed in crop plants because it frequently induces nucleotide substitutions .

特性

IUPAC Name |

2-(oxan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOPBDFZAZNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-2-yl)ethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)